Fmoc-N-赖-(PEG12-生物素)-OH-(酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

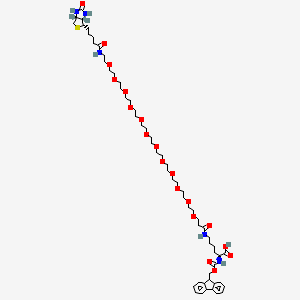

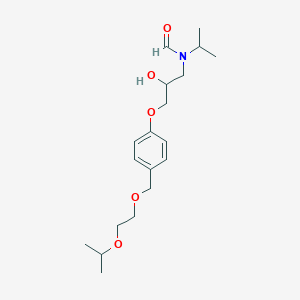

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a chemical compound used in scientific research. It permits the incorporation of a medium-length (40 atoms, 47.5 Å), hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine . A useful application for this product is the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .

Synthesis Analysis

The synthesis of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a medium-length, hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Molecular Structure Analysis

The empirical formula of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is C58H91N5O19S and its molecular weight is 1194.43 .Chemical Reactions Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is suitable for biotinylation and pegylation reactions . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Physical And Chemical Properties Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a solid or viscous liquid . It is suitable for biotinylation and pegylation reactions . It has a linear polymer architecture and is heterobifunctional .科学研究应用

肽合成和修饰

Fmoc-N-赖-(PEG12-生物素)-OH 是用于肽合成(包括支链和环状肽)以及用生物素等官能团修饰肽的多功能构建块。这种化合物允许在肽内的特定位点引入生物素或其他修饰,这对于涉及结合测定、成像和靶向递送系统的研究至关重要。例如,童和洪 (2001) 开发的合成方法突出了 Fmoc-赖氨酸衍生物在制备复杂肽结构中的效用,展示了一种有效的合成路线,最大程度地减少了酸不稳定性问题 (Tong & Hong, 2001)。

超分子凝胶和生物材料

Fmoc 衍生物(包括 Fmoc-N-赖-(PEG12-生物素)-OH)是创建具有潜在生物医学应用的超分子凝胶的基础。Croitoriu 等人 (2021) 的研究探索了基于 FMOC 功能化氨基酸的超分子水凝胶的抗菌性能,由于其生物相容性和可生物降解的特性,表明在生物医学领域的应用 (Croitoriu et al., 2021)。

用于药物递送的纳米载体开发

Fmoc-N-赖-(PEG12-生物素)-OH 衍生物在药物递送的纳米载体设计和开发中作为关键组成部分。高等人 (2013) 讨论了合成包含 Fmoc-赖氨酸衍生物的 PEG 肽树枝状聚合物以进行靶向巨噬细胞递送,表明这些材料在增强药物递送和成像应用中的潜力 (Gao et al., 2013)。

用于生物医学应用的功能材料

Fmoc 衍生物的自组装特性被用于开发具有特定功能的材料,包括抗菌和促进细胞生长的特性。Nita 等人 (2022) 研究了在形成用于细胞培养的超分子凝胶中使用 Fmoc-赖氨酸-Fmoc 和短肽,突出了它们在组织工程和再生医学等生物医学应用中的潜力 (Nita et al., 2022)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) involves the coupling of Fmoc-N-Lysine with a PEG12-biotin linker, followed by deprotection of the Fmoc group and subsequent coupling with an acid. The PEG12-biotin linker provides a biotin moiety for affinity purification and the acid group allows for conjugation to other molecules.", "Starting Materials": [ "Fmoc-N-Lysine", "PEG12-biotin linker", "Acid" ], "Reaction": [ "Coupling of Fmoc-N-Lysine with PEG12-biotin linker using standard peptide coupling reagents and conditions", "Deprotection of Fmoc group using a suitable reagent, such as piperidine", "Coupling of deprotected Fmoc-N-Lysine-PEG12-biotin with acid using standard peptide coupling reagents and conditions" ] } | |

| 1334172-65-4 | |

分子式 |

C38H51N5O9S |

分子量 |

753.9 g/mol |

IUPAC 名称 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48) |

InChI 键 |

HJDZOFSHRWNYIO-UHFFFAOYSA-N |

手性 SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

规范 SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

相关CAS编号 |

1334172-65-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)